molecular formula C10H17Cl2N3 B6269241 N-(piperidin-4-yl)pyridin-3-amine dihydrochloride CAS No. 1010827-02-7

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride

Cat. No. B6269241
CAS RN: 1010827-02-7
M. Wt: 250.2
InChI Key:
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Description

“N-(piperidin-4-yl)pyridin-3-amine dihydrochloride” is a useful research compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, 4-piperidone is reacted with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine. The resulting product is then reacted with 3-aminopyridine in the presence of hydrochloric acid to form N-piperidin-4-yl-2-pyrrolidin-1-ylpyridin-3-amine dihydrochloride.


Molecular Structure Analysis

The molecular formula of “N-(piperidin-4-yl)pyridin-3-amine dihydrochloride” is C10H15N3.2ClH . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-3-amine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 250.17 .

Scientific Research Applications

Anticancer Applications

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride: derivatives have been investigated for their potential in cancer therapy. Studies have shown that certain piperidine derivatives exhibit cytotoxicity against cancer cells. For instance, the introduction of halogen, carboxyl, nitro, or methyl groups on the benzamide ring B has been found to increase the cytotoxicity of these compounds . This suggests that N-(piperidin-4-yl)pyridin-3-amine dihydrochloride could be a valuable scaffold for developing new anticancer agents.

Antimicrobial and Antifungal Properties

The piperidine nucleus is a common feature in drugs with antimicrobial and antifungal properties. Piperidine derivatives, including those related to N-(piperidin-4-yl)pyridin-3-amine dihydrochloride , are being utilized in various therapeutic applications to combat microbial and fungal infections .

Analgesic and Anti-inflammatory Uses

Piperidine compounds have been recognized for their analgesic and anti-inflammatory effects. The structural features of piperidine derivatives play a crucial role in their pharmacological activity, making them effective in treating pain and inflammation .

Anti-Alzheimer and Antipsychotic Effects

Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases and psychiatric disorders. The piperidine moiety is a key component in drugs targeting Alzheimer’s disease and psychosis, indicating that N-(piperidin-4-yl)pyridin-3-amine dihydrochloride could have applications in these areas .

Antihypertensive and Cardiovascular Applications

The piperidine structure is found in several antihypertensive agents. By influencing various biological pathways, these compounds can help manage blood pressure and have implications for cardiovascular health .

Nonlinear Optical Materials

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride: and its derivatives have properties that make them suitable for applications in nonlinear optical materials. These materials are crucial for optical signal processing, such as optical triggering and frequency transduction .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, and several precautionary statements .

Future Directions

Piperidine derivatives, including “N-(piperidin-4-yl)pyridin-3-amine dihydrochloride”, continue to be a significant area of research in the pharmaceutical industry. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride involves the reaction of 4-piperidin-4-ylpyridine with 3-chloroaniline followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "4-piperidin-4-ylpyridine", "3-chloroaniline", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-piperidin-4-ylpyridine in ethanol and add 3-chloroaniline to the solution.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Cool the mixture and filter the solid product.", "Step 4: Dissolve the solid product in hydrochloric acid and add sodium hydroxide until the pH is basic.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product to obtain N-(piperidin-4-yl)pyridin-3-amine.", "Step 7: Dissolve the product in hydrochloric acid and add excess hydrochloric acid to form the dihydrochloride salt.", "Step 8: Filter the resulting precipitate and wash with water.", "Step 9: Dry the product to obtain N-(piperidin-4-yl)pyridin-3-amine dihydrochloride." ] }

CAS RN

1010827-02-7

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

0

Origin of Product

United States

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